molecular formula C14H13FO2 B11877680 6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B11877680
M. Wt: 232.25 g/mol
InChI Key: QTWIYYAQHCDIKS-UHFFFAOYSA-N
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Description

6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a synthetic organic compound characterized by a spirocyclic structure, where a fluorine atom is attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and an indene derivative.

    Introduction of the fluorine atom: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure also contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
  • 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one

Comparison:

  • Structural Differences: While 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has a cyclohexane ring, the similar compounds have a cyclopropane ring. This difference in ring size can influence the compound’s reactivity and stability.
  • Unique Features: The presence of the indene moiety in 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione provides unique electronic properties, making it distinct from the other similar compounds.

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

6-fluorospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione

InChI

InChI=1S/C14H13FO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2

InChI Key

QTWIYYAQHCDIKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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